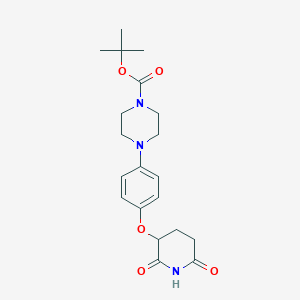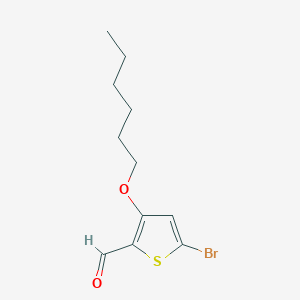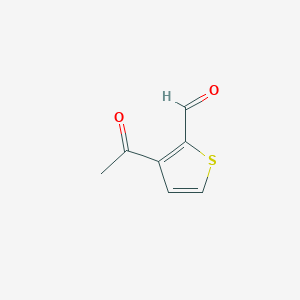
3-Acetylthiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetylthiophene-2-carbaldehyde is a heterocyclic organic compound that features a thiophene ring substituted with an acetyl group at the third position and an aldehyde group at the second position. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetylthiophene-2-carbaldehyde typically involves the functionalization of thiophene rings. One common method is the Friedel-Crafts acylation of thiophene, followed by formylation. The reaction conditions often include the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts .
Industrial Production Methods: Industrial production methods for thiophene derivatives, including this compound, often involve large-scale Friedel-Crafts reactions. These processes are optimized for yield and efficiency, utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Acetylthiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 3-Acetylthiophene-2-carboxylic acid.
Reduction: 3-Acetylthiophene-2-methanol.
Substitution: Depending on the electrophile, various substituted thiophene derivatives.
Applications De Recherche Scientifique
3-Acetylthiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a building block for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices
Mécanisme D'action
The mechanism of action of 3-Acetylthiophene-2-carbaldehyde in biological systems involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their activity .
Comparaison Avec Des Composés Similaires
Thiophene-2-carbaldehyde: Lacks the acetyl group, making it less reactive in certain chemical reactions.
3-Methylthiophene-2-carbaldehyde: Similar structure but with a methyl group instead of an acetyl group, affecting its reactivity and applications.
2-Acetylthiophene: The acetyl group is at the second position, leading to different chemical properties and reactivity.
Uniqueness: 3-Acetylthiophene-2-carbaldehyde is unique due to the presence of both an acetyl and an aldehyde group on the thiophene ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C7H6O2S |
|---|---|
Poids moléculaire |
154.19 g/mol |
Nom IUPAC |
3-acetylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C7H6O2S/c1-5(9)6-2-3-10-7(6)4-8/h2-4H,1H3 |
Clé InChI |
BCDPUTZQOSFHKF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(SC=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


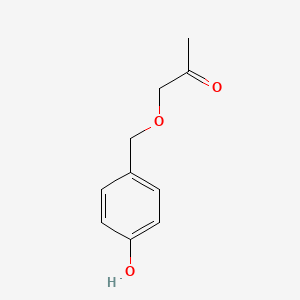
![Methyl 6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B15221679.png)
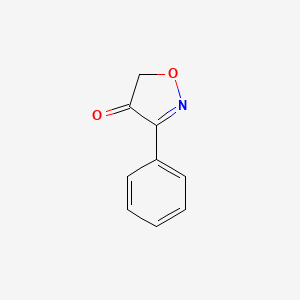

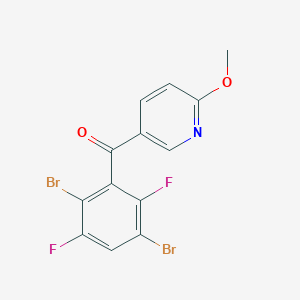

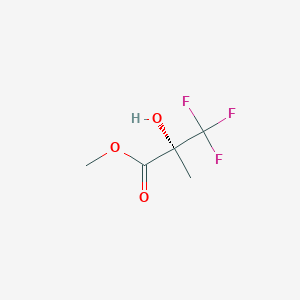
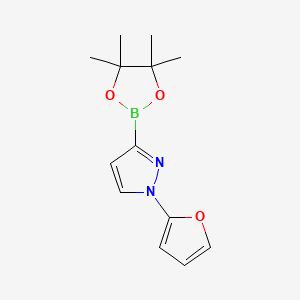
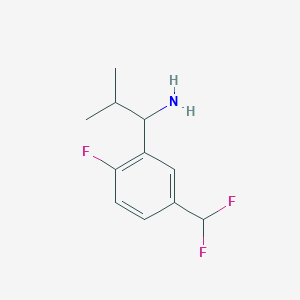

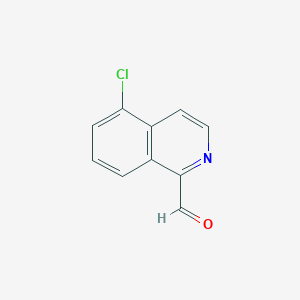
![2-thiophen-3-yl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B15221725.png)
